molecular formula C8H15NO2 B13529861 (3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol

(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol

Cat. No.: B13529861
M. Wt: 157.21 g/mol
InChI Key: NXMFEOLLYNVLAQ-UHFFFAOYSA-N
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Description

[5-(hydroxymethyl)-3-azabicyclo[320]heptan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a subject of interest in biochemical studies.

Medicine

In medicine, [5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol is investigated for its potential therapeutic properties. Research is ongoing to explore its efficacy in treating various medical conditions, including its role as a potential drug candidate.

Industry

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with hydroxymethyl and azabicyclo groups. Examples include:

  • [2-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane]
  • [4-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane]

Uniqueness

What sets [5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol apart is its specific substitution pattern, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol

InChI

InChI=1S/C8H15NO2/c10-5-7-1-2-8(7,6-11)4-9-3-7/h9-11H,1-6H2

InChI Key

NXMFEOLLYNVLAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1(CNC2)CO)CO

Origin of Product

United States

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